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Compound of Interest

Compound Name:
5-Bromo-2-methyl-3-

(trifluoromethyl)pyridine

Cat. No.: B1377891 Get Quote

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, identified by its CAS Number 1211526-51-0,

is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant

building block in the fields of medicinal chemistry and materials science.[1][2] The strategic

placement of its functional groups—a reactive bromine atom, a methyl group, and an electron-

withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique combination of

steric and electronic properties. This molecular architecture makes it an invaluable synthon for

introducing the trifluoromethylpyridine motif, a privileged structure in numerous biologically

active compounds.[3][4][5]

The trifluoromethyl (CF3) group is particularly noteworthy; its high electronegativity, metabolic

stability, and lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic

profiles of drug candidates, improving properties such as membrane permeability, binding

affinity, and resistance to metabolic degradation.[5] This guide provides a comprehensive

overview of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, detailing its chemical properties,

synthesis, reactivity, applications, and safety protocols for researchers, scientists, and

professionals in drug development.

Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical intermediate is paramount for its

effective use in synthesis and process development.
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Core Properties
The key physicochemical properties of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine are

summarized below.

Property Value Source(s)

CAS Number 1211526-51-0 [1]

Molecular Formula C₇H₅BrF₃N [1]

Molecular Weight 240.02 g/mol [1]

IUPAC Name
5-bromo-2-methyl-3-

(trifluoromethyl)pyridine
[1]

Appearance
Colorless to yellow to brown

liquid

InChI Key
BMJHZCUPYJAGGV-

UHFFFAOYSA-N
[1]

Purity Typically ≥95-97% [2]

Storage Conditions Store in refrigerator

Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are

critical for structural verification.[6]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic

region for the methyl (CH₃) group protons.

¹³C NMR: The carbon NMR will display seven signals, including those for the five carbons of

the pyridine ring (two of which are quaternary), one for the methyl carbon, and one for the

trifluoromethyl carbon, which will exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the CF₃ group.

It will show a singlet, as all three fluorine atoms are chemically equivalent.[7]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio).

Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a multi-step process that

requires careful control of reaction conditions. A synthetic route disclosed in patent literature

provides a robust and scalable method.[8] This approach highlights fundamental organic

transformations crucial for heterocyclic chemistry.

Workflow of a Patented Synthetic Route
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Patented multi-step synthesis of the target compound.

Detailed Experimental Protocol
The following protocol is adapted from patent CN109232399B and serves as an illustrative

guide.[8] Researchers must perform their own risk assessment and optimization.

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2)

Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The strong

electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the

chlorine at the C2 position an excellent leaving group. Sodium hydride (NaH), a strong non-

nucleophilic base, deprotonates diethyl malonate to form a carbanion, which acts as the

nucleophile.

Procedure:

To a solution of diethyl malonate (1.0-1.4 equivalents) in an anhydrous organic solvent

such as tetrahydrofuran (THF), add sodium hydride (1.0-2.0 equivalents) portion-wise at

0°C under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 equivalent) in THF.

Allow the reaction to warm to room temperature (10-25°C) and stir for 16-24 hours.

Quench the reaction carefully with water, and extract the product with an organic solvent

like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude malonate ester intermediate.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

Rationale: This is an acid-catalyzed hydrolysis of the malonate ester followed by

decarboxylation. Heating in an acidic medium cleaves the ester groups and the resulting

malonic acid derivative readily loses CO₂ to form the methyl group at the C2 position.
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Procedure:

Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and a strong acid

like sulfuric acid.

Heat the mixture to reflux (e.g., 120°C) for 2-4 hours until TLC or LC-MS analysis indicates

complete conversion.

Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the

product with an organic solvent.

Dry and concentrate the organic phase to obtain the crude product, which can be purified

by distillation or column chromatography.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

Rationale: This step is a standard reduction of an aromatic nitro group to an amine. Common

methods include catalytic hydrogenation (H₂ over Pd/C) or using a metal in acidic media

(e.g., iron powder in acetic acid or HCl).

Procedure:

Dissolve 2-methyl-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol,

ethyl acetate).

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride

in water, or perform catalytic hydrogenation.

Heat the reaction as needed (e.g., 60-80°C) and monitor for completion.

Upon completion, filter off the solid catalyst/reagents and concentrate the filtrate.

Purify the resulting amine, typically by extraction and crystallization or column

chromatography.

Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
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Rationale: This is a classic Sandmeyer reaction. The primary aromatic amine is converted

into a diazonium salt using sodium nitrite in a strong acid (HBr provides both the acid and the

bromide nucleophile). The diazonium salt is then displaced by bromide, often catalyzed by

copper(I) bromide (CuBr).

Procedure:

Dissolve the amine from Step 3 in an aqueous solution of hydrobromic acid (HBr) at low

temperature (0-5°C).

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low

temperature to form the diazonium salt.

In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas)

will be observed.

Allow the reaction to stir and warm to room temperature.

Extract the final product with an organic solvent, wash, dry, and purify by distillation or

column chromatography to yield 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.

Reactivity and Applications in Drug Discovery
The utility of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine lies in its predictable reactivity,

enabling its incorporation into more complex molecules.

Key Chemical Transformations
The bromine atom at the C5 position is the primary handle for functionalization, most commonly

through metal-catalyzed cross-coupling reactions.
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Common cross-coupling reactions utilizing the bromo group.

These transformations, particularly the Suzuki coupling, are workhorses in pharmaceutical

chemistry for constructing carbon-carbon bonds and assembling complex molecular scaffolds.

[9]

Role as a Pharmaceutical Intermediate
The primary application highlighted in the literature for this compound is as a key intermediate

in the synthesis of novel therapeutics.[8] Specifically, it is used to prepare drugs that act as

inhibitors of the Transient Receptor Potential Al (TRPA1) ion channel.[8]

TRPA1 Inhibition: The TRPA1 channel is a non-selective cation channel present in sensory

neurons that is associated with human pain sensation, particularly inflammatory and

neuropathic pain.[8]

Therapeutic Potential: By inhibiting TRPA1, molecules derived from 5-Bromo-2-methyl-3-
(trifluoromethyl)pyridine have potential applications in treating pain and certain respiratory

diseases.[8] The trifluoromethylpyridine core serves as a rigid scaffold to correctly orient

other functional groups for optimal binding to the target protein.

Safety, Handling, and Storage
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As with any active chemical reagent, proper handling and storage are crucial to ensure

laboratory safety. The information below is a summary and should be supplemented by a full

review of the Safety Data Sheet (SDS) from the supplier.[10]
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Category Guideline Source(s)

Pictograms Warning [1]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319/H320: Causes

serious eye irritation.H335:

May cause respiratory

irritation.

[1][10]

Precautionary Statements

P261: Avoid breathing

mist/vapours/spray.P280:

Wear protective

gloves/protective clothing/eye

protection/face

protection.P301+P312: IF

SWALLOWED: Call a POISON

CENTER or doctor if you feel

unwell.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[1][10]

Personal Protective Equipment

(PPE)

Chemical safety goggles, face

shield, protective gloves (e.g.,

nitrile), and lab coat. Use in a

well-ventilated chemical fume

hood.

[10][11]
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Handling

Avoid all personal contact,

including inhalation. Keep

containers securely sealed

when not in use. Wash hands

thoroughly after handling.

[10]

Storage

Store in a cool, well-ventilated

place. Keep container tightly

closed. Recommended

storage is in a refrigerator.

[12]

Spill Management

Absorb spill with sand, earth,

or other inert material. Place in

a suitable, labeled container

for waste disposal. Prevent

spillage from entering drains or

waterways.

[10]

Conclusion
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is

an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties,

established synthetic pathways, and versatile reactivity make it a valuable asset for medicinal

chemists. The demonstrated application in the synthesis of TRPA1 inhibitors for pain and

respiratory conditions underscores its importance and potential. As the demand for

sophisticated, fluorinated heterocyclic scaffolds continues to grow, the role of 5-Bromo-2-
methyl-3-(trifluoromethyl)pyridine in advancing pharmaceutical research is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1211526-51-0 | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine - AiFChem [aifchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://static.cymitquimica.com/products/54/pdf/sds-PC535036.pdf
https://www.fishersci.com/store/msds?partNumber=AAH32991MD&productDescription=2-AMINO-3-BRMO-5-%28TRIFLR+250MG&vendorId=VN00024248&countryCode=US&language=en
https://static.cymitquimica.com/products/54/pdf/sds-PC535036.pdf
https://www.benchchem.com/product/b1377891?utm_src=pdf-body
https://www.benchchem.com/product/b1377891?utm_src=pdf-body
https://www.benchchem.com/product/b1377891?utm_src=pdf-body
https://www.benchchem.com/product/b1377891?utm_src=pdf-custom-synthesis
https://www.aifchem.com/en/product-ACZUJG738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 5-broMo-2-Methyl-3-(trifluoroMethyl)pyridine [allbiopharm.com]

3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active
agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

6. 5-broMo-2-Methyl-3-(trifluoroMethyl)pyridine(1211526-51-0) 1H NMR spectrum
[chemicalbook.com]

7. rsc.org [rsc.org]

8. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine -
Google Patents [patents.google.com]

9. mdpi.com [mdpi.com]

10. static.cymitquimica.com [static.cymitquimica.com]

11. fishersci.com [fishersci.com]

12. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: A Pivotal Building Block in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1377891#5-bromo-2-methyl-3-trifluoromethyl-
pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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